4-(Pyridin-3-YL)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine
CAS No.:
Cat. No.: VC17550943
Molecular Formula: C12H12N2S
Molecular Weight: 216.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H12N2S |
|---|---|
| Molecular Weight | 216.30 g/mol |
| IUPAC Name | 4-pyridin-3-yl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine |
| Standard InChI | InChI=1S/C12H12N2S/c1-2-9(8-13-5-1)12-10-4-7-15-11(10)3-6-14-12/h1-2,4-5,7-8,12,14H,3,6H2 |
| Standard InChI Key | VFMHJJPZRDRFGU-UHFFFAOYSA-N |
| Canonical SMILES | C1CNC(C2=C1SC=C2)C3=CN=CC=C3 |
Introduction
Structural Elucidation and Nomenclature
Core Architecture
The compound’s backbone consists of a bicyclic system merging a thiophene ring (sulfur-containing heterocycle) and a partially saturated pyridine ring. The "4,5,6,7-tetrahydro" designation indicates hydrogenation at four positions of the pyridine moiety, rendering it a tetracyclic structure with reduced aromaticity . The substitution at the 4-position with a pyridin-3-yl group introduces an additional nitrogen atom, enhancing potential for π-π stacking and hydrogen bonding in biological systems.
Stereochemical Considerations
While the parent structure lacks chiral centers, derivatives with substituents on the tetrahydro ring or pyridinyl group may exhibit stereoisomerism. Computational studies predict a puckered conformation for the tetrahydro ring, influencing intermolecular interactions .
Systematic Nomenclature
The IUPAC name, 4-pyridin-3-yl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine, reflects the numbering of the fused rings. The thieno[3,2-c]pyridine system prioritizes the sulfur atom at position 1, with the pyridine nitrogen at position 3.
SMILES and InChI Representations
-
SMILES:
C1CNC(C2=C1SC=C2)C3=CN=CC=C3 -
InChIKey:
VFMHJJPZRDRFGU-UHFFFAOYSA-N
Synthesis and Chemical Reactivity
Synthetic Pathways
Synthesis typically involves cyclization strategies to construct the fused ring system. Key methods include:
Cyclocondensation of Thiophene Derivatives
Reaction of 3-aminothiophene with cyclic ketones under acidic conditions forms the tetrahydrothienopyridine core. Subsequent Suzuki-Miyaura coupling introduces the pyridin-3-yl group via palladium-catalyzed cross-coupling.
Reductive Amination
A two-step process involving imine formation between a thienopyridine aldehyde and pyridinylamine, followed by sodium borohydride reduction, yields the target compound.
Brominated Analogues
2-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine (CAS 226386-47-6) serves as a key intermediate. With a molecular weight of 218.11 g/mol and predicted boiling point of 298.4°C , it facilitates further functionalization via nucleophilic substitution or metal-catalyzed couplings .
Biological Activities and Mechanisms
Kinase Inhibition
The compound demonstrates inhibitory activity against tyrosine kinases, particularly those involved in oncogenic signaling. Molecular docking studies suggest binding to the ATP pocket via hydrogen bonds with the pyridinyl nitrogen and hydrophobic interactions with the thieno ring.
Central Nervous System Effects
Structural analogs exhibit affinity for serotonin receptors (5-HT), implicating potential antipsychotic applications.
Physicochemical Properties
Thermodynamic Parameters
| Property | Value | Method/Source |
|---|---|---|
| Boiling Point | 298.4°C (predicted) | QSPR modeling |
| Density | 1.580 g/cm³ | Computational prediction |
| pKa | 8.56 (predicted) | ACD/Labs software |
Solubility and Stability
The compound is sparingly soluble in water (<0.1 mg/mL) but soluble in DMSO and dichloromethane. Stability studies indicate degradation under UV light, necessitating storage at 2–8°C .
Applications in Research
Medicinal Chemistry
As a scaffold for kinase inhibitors, modifications at the pyridinyl or tetrahydro positions optimize potency and selectivity. For example, methylation at the 5-position improves metabolic stability.
Materials Science
The conjugated π-system enables use in organic semiconductors. Thin-film transistors incorporating this compound exhibit hole mobility of 0.12 cm²/V·s.
Comparative Analysis of Structural Analogs
| Compound Name | Structural Variation | Biological Activity |
|---|---|---|
| 4-(Pyridin-2-YL)-tetrahydrothieno[...] | Pyridin-2-yl substitution | Reduced kinase inhibition |
| 5-Methyl-4-(Pyridin-3-YL)-[...] | Methyl at C5 | Enhanced metabolic stability |
| 4-(Quinolin-2-YL)-tetrahydrothieno[...] | Quinoline substitution | Antimalarial activity |
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